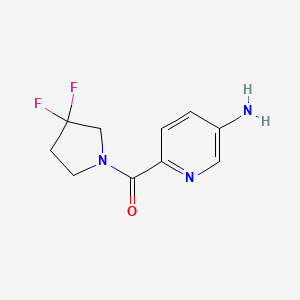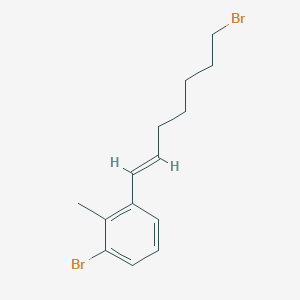
(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene is an organic compound characterized by the presence of bromine atoms and a double bond in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzene (toluene) and 1,7-dibromoheptane.
Bromination: The first step involves the bromination of toluene to introduce a bromine atom at the desired position on the benzene ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Alkylation: The next step is the alkylation of the brominated toluene with 1,7-dibromoheptane. This reaction is typically carried out under basic conditions using a strong base like potassium tert-butoxide (KOtBu) to facilitate the formation of the carbon-carbon bond.
Isomerization: The final step involves the isomerization of the product to obtain the (E)-isomer. This can be achieved using a suitable isomerization catalyst under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives such as alcohols, ethers, or amines.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of the corresponding saturated alkane.
科学研究应用
(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene exerts its effects depends on its interaction with molecular targets. The bromine atoms and the double bond in the compound’s structure allow it to participate in various chemical reactions, potentially modifying biological pathways or chemical processes. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Bromo-2-methylbenzene: Lacks the extended alkyl chain and additional bromine atom.
1,3-Dibromo-2-methylbenzene: Contains two bromine atoms on the benzene ring but lacks the alkyl chain.
(E)-1-Bromo-3-(7-chlorohept-1-en-1-yl)-2-methylbenzene: Similar structure but with a chlorine atom instead of a second bromine atom.
Uniqueness
(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene is unique due to the presence of both bromine atoms and the specific positioning of the double bond and alkyl chain
属性
IUPAC Name |
1-bromo-3-[(E)-7-bromohept-1-enyl]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2/c1-12-13(9-7-10-14(12)16)8-5-3-2-4-6-11-15/h5,7-10H,2-4,6,11H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBGMTZJSLEDC-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C=CCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Br)/C=C/CCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

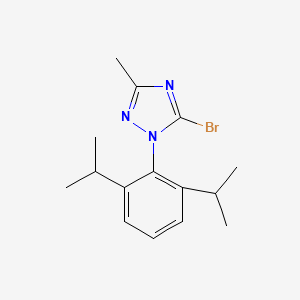
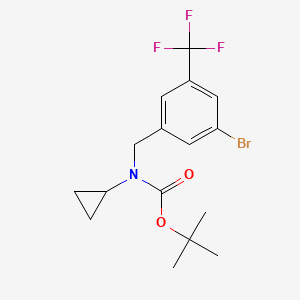
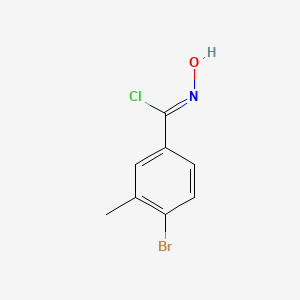
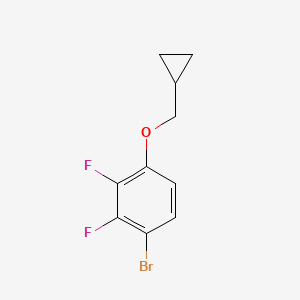
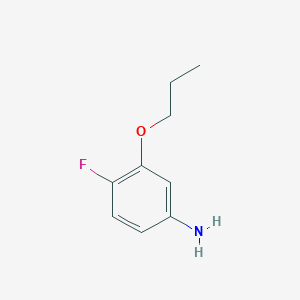
![7-Fluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B8124117.png)
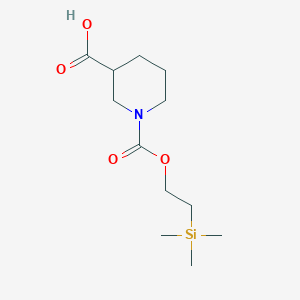
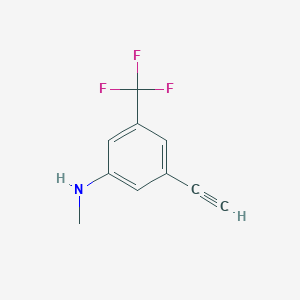
![tert-butyl N-[(3E)-3-hydroxyiminocyclopentyl]carbamate](/img/structure/B8124148.png)
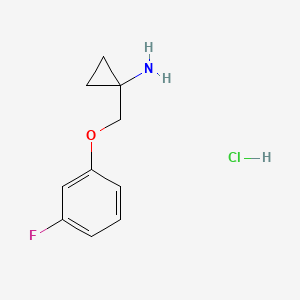

![(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride](/img/structure/B8124169.png)
